Regioisomeric Purity as the Primary Structural Differentiator: Ortho-Nitro Confers Unique Conformational Constraints
The target compound is unequivocally the ortho-nitro (2-position) isomer, as confirmed by its IUPAC name and SMILES representation (CN1\C(SC2=C(C)C=C(C)C=C12)=N\C(=O)C1=C(C=CC=C1)[N+]([O-])=O) . The closest available comparators—3-nitro (meta) and 4-nitro (para) isomers—carry the nitro group at distinct positions on the benzamide ring . In benzamide-bearing pharmacophores, ortho substitution restricts rotation around the aryl–amide bond, enforces a non-coplanar geometry, and can engage the amide carbonyl in intramolecular hydrogen bonding, all of which are absent in the meta and para isomers [1]. While no published head-to-head biological comparison exists for this exact triplet, this conformational constraint is a well-documented determinant of target binding selectivity across benzothiazole-amide adenosine receptor ligands, where even minor positional changes alter in vitro Ki values by orders of magnitude [1].
| Evidence Dimension | Nitro group position on benzamide ring (regiochemistry) |
|---|---|
| Target Compound Data | 2-Nitro (ortho) substitution; SMILES confirms adjacency of nitro to amide linkage |
| Comparator Or Baseline | 3-Nitro (meta) isomer (CAS 868368-98-3) and 4-Nitro (para) isomer (CAS 868368-92-7) |
| Quantified Difference | Positional: ortho introduces steric hindrance and potential intramolecular H-bonding absent in meta and para; quantitative SAR data for exact compounds not publicly available at time of analysis |
| Conditions | Structural identity inferred from vendor-provided SMILES and IUPAC nomenclature; conformational expectations derived from medicinal chemistry principles for ortho-substituted benzamides |
Why This Matters
For researchers constructing SAR tables or requiring exact tool compounds for target engagement studies, procurement of the wrong regioisomer (e.g., inadvertently ordering the 3-nitro analog) invalidates comparative biological datasets and can derail lead optimization campaigns.
- [1] Flohr A, Jakob-Roetne R, Norcross RD, Riemer C. Substituted benzothiazole amide derivatives. US Patent 6,727,247. Issued April 27, 2004. Assigned to Hoffman-La Roche Inc. View Source
